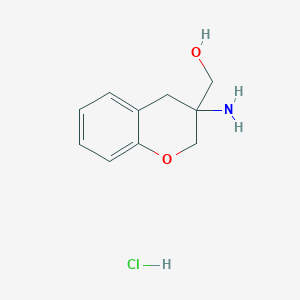

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is a salt with a molecular weight of 210.66 . Another related compound is 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide with a molecular weight of 192.22 .

Synthesis Analysis

While specific synthesis methods for “(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride” were not found, a related compound, 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, was synthesized via palladium-mediated cross-coupling reactions .

Molecular Structure Analysis

The InChI code for 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is 1S/C10H10N2O.ClH/c11-6-10 (12)5-8-3-1-2-4-9 (8)13-7-10;/h1-4H,5,7,12H2;1H . This provides a detailed description of the molecule’s structure.

Scientific Research Applications

Methacarn Fixation in Histology

Methacarn (methanol-Carnoy) fixation is a modification of Carnoy's fluid where methanol replaces ethanol. This solution enhances the shrinkage temperature of collagen significantly, leading to improved preservation of tissue structures for histological examination. Methacarn-fixed tissues exhibit minimal shrinkage and show enhanced visibility of myofibrils, especially in endothelial and epithelial cells, compared to tissues fixed with traditional Carnoy's or Zenker's fluid. This indicates a role for methanol-based solutions in preserving helical proteins in myofibrils and collagen, although it may alter globular proteins and DNA conformations (Puchtler et al., 1970).

Antioxidant Potential of Chromone Derivatives

Chromones, including 1-benzopyran-4-ones, exhibit significant antioxidant properties, neutralizing active oxygen and halting free radical processes that can prevent or inhibit cell impairment leading to diseases. The antioxidant activity is associated with the compound's ability to scavenge radicals, important for preventing inflammation, diabetes, tumor growth, and cancer. This review highlights the role of the chromone structure, present in (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride, in developing potential antioxidants for therapeutic applications (Yadav et al., 2014).

Nanomaterials Synthesis and Manipulation

The review on the chemical manipulation of nanomaterials using solvents, including methanol, discusses how the presence of low dielectric constant solvents with methanol can influence the hydrolysis of alkoxides, leading to the formation of mesoporous materials with high surface areas. This application of methanol in creating advanced materials with potential uses in catalysis, filtration, and as structural components in various nanotechnologies showcases the broader implications of methanol and related chemical structures in scientific research (Ranjit et al., 2006).

properties

IUPAC Name |

(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSFNARROLHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)

![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)

![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)

![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)